



## Application Notes and Protocols for N-Nitrosoamides in Organic Synthesis

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Compound of Interest		
Compound Name:	N-Methylidenenitrous amide	
Cat. No.:	B15429291	Get Quote

Disclaimer: The specific reagent "**N-Methylidenenitrous amide**" is not well-documented in the scientific literature and may be a transient or unstable species. The following application notes and protocols focus on the closely related and synthetically versatile class of compounds, N-nitrosoamides. These compounds serve as precursors to a variety of reactive intermediates and find broad application in organic synthesis.

## Introduction to N-Nitrosoamides

N-nitrosoamides are a class of organic compounds characterized by the presence of a nitroso group attached to the nitrogen atom of an amide. They are versatile reagents in organic synthesis, primarily due to their ability to generate highly reactive intermediates such as diazoalkanes, carbenes, and arynes upon decomposition under thermal, photochemical, or basic conditions. These intermediates can then participate in a wide range of chemical transformations, making N-nitrosoamides valuable tools for the construction of complex organic molecules.

## **Core Applications in Organic Synthesis**

The synthetic utility of N-nitrosoamides stems from their role as precursors to reactive species. Key applications include:

 Generation of Diazoalkanes: N-nitroso-N-alkyl amides are classical precursors to diazoalkanes, which are important reagents for cycloaddition reactions, carbene insertions, and Wolff rearrangements.



- Aryne Precursors: N-nitrosoanilides can be used to generate arynes, which are highly reactive intermediates that readily undergo cycloaddition and nucleophilic trapping reactions.
- Transamidation and Esterification: N-nitrosoamides can activate the amide bond, facilitating transamidation and esterification reactions under mild conditions.[1][2]

## **Experimental Protocols**

# Protocol 1: Generation of Diazomethane from N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

This protocol describes a common laboratory procedure for the generation of diazomethane, a versatile methylating and cyclopropanating agent, from the N-nitrosoamide precursor, Diazald®.

#### Materials:

- N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
- Potassium hydroxide (KOH)
- Ethanol (95%)
- Diethyl ether (anhydrous)
- Distillation apparatus with a flame-polished tip

#### Procedure:

- In a distillation flask, dissolve 10 g of KOH in 20 mL of water and 50 mL of 95% ethanol.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve 21.5 g of Diazald® in 125 mL of anhydrous diethyl ether.
- Add the Diazald® solution dropwise to the cooled KOH solution with gentle stirring over 20-30 minutes. The reaction mixture will turn yellow.



- After the addition is complete, warm the reaction mixture to room temperature and then gently heat it in a water bath to about 50 °C.
- Distill the yellow ethereal solution of diazomethane. The receiving flask should be cooled in an ice bath.
- Collect the diazomethane solution until the distillate becomes colorless.

Safety Precautions: Diazomethane is highly toxic and explosive. All operations should be performed in a well-ventilated fume hood behind a safety shield. Use of specialized glassware with flame-polished joints is essential to prevent explosions.

## **Protocol 2: Transamidation of N-Nitrosoamides**

This protocol outlines a general procedure for the transamidation of N-nitrosoamides with primary and secondary amines.[1]

#### Materials:

- N-nitrosoamide (1.0 equiv)
- Amine (2.0 equiv)
- Triethylamine (Et3N) (1.0 equiv)
- Dichloromethane (DCM)

#### Procedure:

- Dissolve the N-nitrosoamide (0.2 mmol) in 2 mL of dichloromethane in a round-bottom flask.
- Add the amine (0.4 mmol) and triethylamine (28 μL, 0.2 mmol) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane.



- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## **Quantitative Data Summary**

The following tables summarize representative quantitative data for reactions involving N-nitrosoamides.

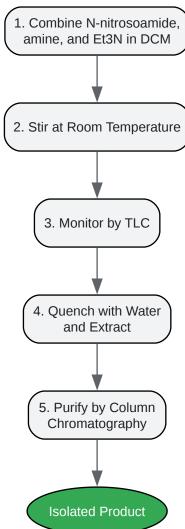
Table 1: Transamidation of N-Methyl-N-nitrosoamides with Various Amines[1]

Entry	Amine	Product	Yield (%)
1	Benzylamine	N-Benzyl-4- methoxybenzamide	92
2	Aniline	N-Phenyl-4- methoxybenzamide	85
3	Morpholine	4-(4- Methoxybenzoyl)morp holine	95
4	Piperidine	1-(4- Methoxybenzoyl)piperi dine	94
5	Ammonia (7 M in MeOH)	4-Methoxybenzamide	88
6	Methylamine (40% aq.)	N-Methyl-4- methoxybenzamide	90

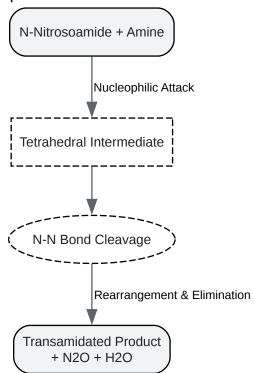
## **Diagrams**



#### **Experimental Workflow for Transamidation**



#### Proposed Mechanism for Transamidation



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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]







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